3,4,5-Trimethoxyphenylacetonitrile

Descripción general

Descripción

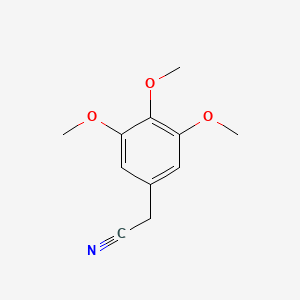

3,4,5-Trimethoxyphenylacetonitrile (TMPAN, CAS 13338-63-1) is an organic nitrile derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23–209.24 g/mol . It is characterized by a phenyl ring substituted with three methoxy groups at the 3-, 4-, and 5-positions and an acetonitrile functional group.

Métodos De Preparación

Cyanidation of 3,4,5-Trimethoxybenzaldehyde via Microchannel Reactor

One advanced method involves the conversion of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxyphenylacetonitrile through a multi-step process using microchannel reactors for enhanced reaction control and yield.

- Step 1: 3,4,5-Trimethoxybenzaldehyde is mixed with a phase transfer catalyst (e.g., tetrabutylammonium chloride) and chloroform, preheated to 30–70 °C.

- Step 2: This mixture is combined with a preheated alkaline solution (sodium hydroxide, 40–50% concentration) at 50–90 °C in a micro-mixer.

- Step 3: The combined solution is passed through a microchannel reactor at 30–70 °C for 2–15 minutes, typically around 3 minutes at 50 °C.

- Step 4: After reaction, the mixture is allowed to separate; the aqueous phase is acidified to pH 1–2 with concentrated hydrochloric acid, cooled to 0–10 °C, and crystallized to yield 3,4,5-trimethoxymandelic acid.

- Step 5: The mandelic acid intermediate is then converted to this compound by reaction with sodium iodide and trimethylchlorosilane in a polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide) in a tubular reactor at 40–50 °C for 8–15 minutes.

- Step 6: Final purification yields this compound with high purity and yield.

| Parameter | Value/Range |

|---|---|

| Preheating temperature (chloroform mix) | 50–60 °C |

| Preheating temperature (alkaline solution) | 60–70 °C |

| Reaction temperature (microchannel) | 50–60 °C |

| Reaction time (microchannel) | 2–10 minutes (preferably 3 min) |

| Alkaline solution concentration | 40–50% |

| Molar ratio (aldehyde:alkali) | 1:2 to 1:5 (preferably 1:2.5) |

| Phase transfer catalyst | Quaternary ammonium salts (e.g., TBAC) |

| Yield of 3,4,5-trimethoxymandelic acid | 88.0% |

| HPLC purity | 96.5% |

This method offers advantages such as continuous production, high safety, low pollution, and high yield.

Synthesis from 3,4,5-Trimethoxybenzoic Acid via Thionyl Chloride

Another laboratory-scale method involves the conversion of 3,4,5-trimethoxybenzoic acid to this compound using thionyl chloride and subsequent cyanide substitution.

- Dissolve 3,4,5-trimethoxybenzoic acid in thionyl chloride.

- React at controlled temperature to form the acid chloride intermediate.

- React the acid chloride with hydrogen cyanide or a cyanide source to form the nitrile.

- Purify by crystallization, washing, and drying.

$$

\text{C}6\text{H}3(\text{OMe})3\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}3(\text{OMe})3\text{COCl} + \text{SO}2 + \text{HCl}

$$

$$

\text{C}6\text{H}3(\text{OMe})3\text{COCl} + \text{HCN} \rightarrow \text{C}6\text{H}3(\text{OMe})3\text{CONC} + \text{HCl}

$$

This method is suitable for laboratory synthesis but requires careful handling of thionyl chloride and cyanide reagents due to their toxicity and corrosiveness.

Other Laboratory Methods

From Phenethyl Alcohol and Hydrogen Cyanide: Phenethyl alcohol is reacted with dilute hydrochloric acid and hydrogen cyanide at room temperature, followed by filtration and crystallization to yield this compound.

From p-Toluene and Cyanogen Chloride: p-Toluene reacts with cyanogen chloride under stirring at room temperature, followed by purification steps to obtain the nitrile.

These methods are less commonly used industrially due to lower yields or more hazardous reagents but are useful for small-scale synthesis.

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Microchannel reactor cyanidation | 3,4,5-Trimethoxybenzaldehyde, NaOH, phase transfer catalyst | 30–70 °C, 2–15 min, continuous flow | ~88 | ~96.5 | High yield, continuous, safe | Requires specialized equipment |

| Thionyl chloride method | 3,4,5-Trimethoxybenzoic acid, SOCl2, HCN | Controlled temperature, batch | Moderate | High | Straightforward chemistry | Toxic reagents, hazardous |

| Phenethyl alcohol + HCN | Phenethyl alcohol, HCN, dilute HCl | Room temperature, hours | Moderate | Moderate | Simple reagents | Toxic HCN, longer reaction time |

| p-Toluene + Cyanogen chloride | p-Toluene, cyanogen chloride | Room temperature, hours | Moderate | Moderate | Simple setup | Toxic reagents, moderate yield |

- The microchannel reactor method significantly improves reaction control, safety, and yield compared to traditional batch methods, reducing side reactions such as Cannizzaro disproportionation.

- Phase transfer catalysts such as tetrabutylammonium chloride enhance the reaction efficiency by facilitating the transfer of hydroxide ions into the organic phase.

- The use of polar aprotic solvents like acetonitrile or N,N-dimethylformamide in the conversion of mandelic acid intermediates to nitriles improves solubility and reaction rates.

- The overall yield of the multi-step microchannel process exceeds 75%, with high purity suitable for pharmaceutical applications.

- Handling of reagents such as thionyl chloride and hydrogen cyanide requires strict safety protocols due to their corrosive and toxic nature.

The preparation of this compound can be achieved through several methods, with the microchannel reactor cyanidation process standing out for industrial scalability, safety, and high yield. Laboratory methods using thionyl chloride or direct cyanide substitution provide alternatives for smaller scale synthesis but involve more hazardous reagents. Selection of the method depends on scale, available equipment, and safety considerations.

Análisis De Reacciones Químicas

3,4,5-Trimethoxyphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3,4,5-trimethoxyphenylamine.

Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3,4,5-Trimethoxyphenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used as an internal standard in the determination of vancomycin in serum.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of insecticides and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3,4,5-Trimethoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its chemical structure, which allows it to participate in various biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Physicochemical Properties:

- Physical State : White to light yellow crystalline solid .

- Melting Point : 76–79°C .

- Boiling Point : 327.9°C at 760 mmHg .

- Solubility: Insoluble in water; soluble in ethanol, dimethyl sulfoxide (DMSO), and chloroform .

- Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of TMPAN with phenylacetonitrile derivatives, highlighting structural variations, properties, and applications.

Table 1: Structural and Functional Comparison

Actividad Biológica

3,4,5-Trimethoxyphenylacetonitrile (TMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of TMPA, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₁H₁₃NO₃

- CAS Number : 13338-63-1

- Molecular Weight : 209.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the 3,4,5-trimethoxyphenyl moiety. A significant investigation involved the synthesis of indole-trimethoxyphenyl conjugates, which were screened for their anticancer activity against a panel of cell lines using the NCI-60 cell screen. The results indicated notable growth inhibitory profiles against various cancer cell lines, including:

| Cell Line | Growth Inhibition (%) |

|---|---|

| A498 (Renal) | 95.8 |

| IGROV1 (Ovarian) | 89.6 |

| DU-145 (Prostate) | 91.0 |

| SW-620 (Colon) | 103.3 |

| MCF-7 (Breast) | 71.5 |

These findings suggest that modifications to the structure of TMPA can significantly influence its cytotoxicity against cancer cells, indicating a promising avenue for drug development in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of TMPA derivatives revealed that specific substitutions on the phenyl ring can enhance biological activity. For instance, compounds with additional functional groups showed increased selectivity and potency against certain cancer types. Notably, derivatives demonstrated selective cytotoxicity towards lung and renal cancer cell lines, with some achieving over 50% growth inhibition after 48 hours of incubation .

Although the precise mechanism by which TMPA exerts its biological effects remains to be fully elucidated, preliminary studies suggest that it may involve interference with cellular processes such as tubulin polymerization and apoptosis pathways. Molecular docking studies have been employed to explore potential interactions at the molecular level, providing insights into how structural variations influence activity .

Case Studies and Research Findings

- Cytotoxicity Testing : A study evaluated several TMPA derivatives for their cytotoxic effects on human leukemia cell lines, reporting IC50 values ranging from 0.64 μM to higher concentrations depending on structural modifications .

- Comparative Studies : TMPA was compared with other known anticancer agents in terms of efficacy and selectivity. The results indicated that while some derivatives exhibited moderate activity, others demonstrated potent effects comparable to established drugs .

- Synthetic Challenges : The synthesis of TMPA and its derivatives has posed challenges, particularly in achieving high yields during hydrogenation processes aimed at reducing nitriles to amines . Optimization strategies have been explored to enhance yield and efficiency in synthesis.

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing 3,4,5-Trimethoxyphenylacetonitrile, and how can reaction conditions be optimized?

- The compound is synthesized via alkylation of precursors such as phenylacetonitrile derivatives. For example, in the synthesis of Gallopamil, this compound reacts with isopropyl chloride using sodium amide (NaNH₂) as a base. Optimization parameters include maintaining anhydrous conditions, controlling reaction temperature (e.g., 0–5°C for sensitive intermediates), and using inert atmospheres to prevent side reactions .

Q. What handling and storage protocols are critical for maintaining the stability of this compound in laboratory settings?

- Store in tightly sealed containers under cool (0–6°C), dry conditions to prevent hydrolysis or oxidation. Avoid exposure to oxidizing agents and ensure proper ventilation during handling. Safety protocols align with OSHA HazCom 2012 standards, emphasizing the use of personal protective equipment (PPE) and restricted access to qualified personnel .

Q. Which analytical techniques are recommended for assessing the purity of this compound in research-grade samples?

- High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity verification (>97%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) ensures molecular weight accuracy. These methods are critical for validating intermediates in pharmaceutical synthesis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to this compound for metabolic stability studies?

- Isotopic labeling is achieved via reduction with lithium aluminum deuteride (LiAlD₄), replacing hydrogen atoms with deuterium at specific positions. This method preserves the core structure while enabling tracking of metabolic pathways. For instance, deuterated analogs can elucidate enzymatic degradation rates in vivo, enhancing pharmacokinetic profiling .

Q. What role does this compound play in synthesizing pharmacologically active compounds, and how are intermediates characterized?

- The compound serves as a precursor in synthesizing calcium channel blockers like Gallopamil. Key steps include condensation with chloropropylamine derivatives under basic conditions. Intermediate characterization involves Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis and X-ray crystallography for stereochemical confirmation .

Q. How can researchers navigate regulatory constraints (e.g., TSCA, DSL) when using this compound in preclinical studies?

- The compound is restricted to research use under TSCA and is absent from the Canadian DSL/NDSL. Compliance requires documentation of non-commercial intent, institutional review board (IRB) approvals, and adherence to waste disposal guidelines under EPA regulations. Lab-specific safety audits ensure alignment with OSHA and WHMIS standards .

Q. What experimental designs are effective for resolving contradictions in metabolic pathway data involving this compound derivatives?

- Comparative studies using deuterated vs. non-deuterated analogs can isolate metabolic bottlenecks. In vitro assays (e.g., liver microsomes) quantify metabolite formation rates, while in vivo models (rodents) track bioavailability. Data normalization via LC-MS/MS and statistical modeling (e.g., ANOVA) mitigates variability between biological replicates .

Q. Methodological Resources

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFJNTXCEQCDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057637 | |

| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13338-63-1 | |

| Record name | (3,4,5-Trimethoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013338631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13338-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GY2UD3JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.